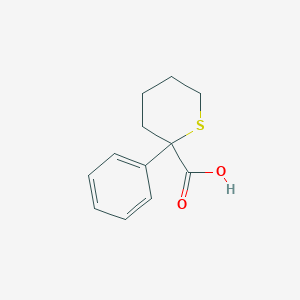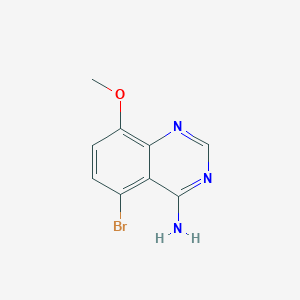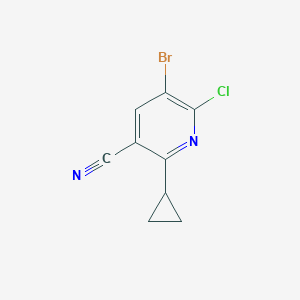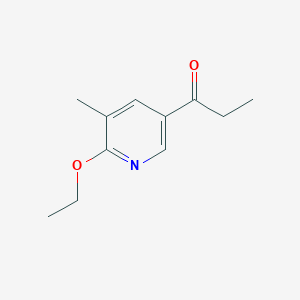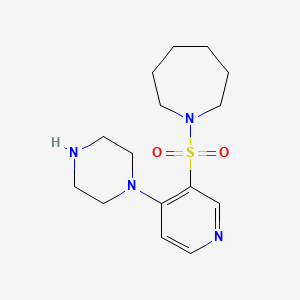
(S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a chiral amino acid derivative featuring a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of the amino acid side chain: The pyrazole derivative is then reacted with a protected amino acid derivative, such as an N-Boc or N-Cbz protected amino acid, under coupling conditions using reagents like EDCI or DCC.
Deprotection: The final step involves deprotecting the amino group to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The amino acid side chain can also interact with other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another pyrazole derivative with similar pharmacological properties.
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: A compound with a similar amino acid structure but different heterocyclic ring.
Uniqueness
(S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific chiral center and the presence of a methyl-substituted pyrazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1-methylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1 |
InChIキー |
UXJDTZCOFCDIIW-LURJTMIESA-N |
異性体SMILES |
CN1C=C(C=N1)C[C@@H](C(=O)O)N |
正規SMILES |
CN1C=C(C=N1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cis-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15229585.png)
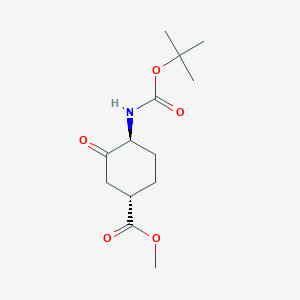
![Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15229591.png)
![4-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15229597.png)
